Crystal Structure of (R)-Enantiomer Bound to Azetidine Synthase Active Site (PDB 9PJ3)
The (R)-enantiomer of 2-amino-3-methyl-3-butenoic acid co-crystallizes with non-heme diiron azetidine synthase from Streptomyces cacaoi var. asoensis in the presence of manganese, demonstrating specific binding geometry at the enzyme active site (PDB ID: 9PJ3, deposited July 2025) [1]. This structure confirms that the (R)-stereochemistry is recognized by this biosynthetic enzyme, which catalyzes azetidine ring formation.
| Evidence Dimension | Enzyme active site binding and co-crystallization |
|---|---|
| Target Compound Data | (R)-2-amino-3-methylbut-3-enoic acid: Successfully co-crystallized with non-heme diiron azetidine synthase; structure solved and deposited (PDB 9PJ3) |
| Comparator Or Baseline | (S)-enantiomer or racemate: No equivalent PDB deposition identified for azetidine synthase binding |
| Quantified Difference | Qualitative but definitive: only (R)-enantiomer observed in co-crystal structure |
| Conditions | X-ray crystallography; Streptomyces cacaoi azetidine synthase complexed with manganese and ligand |
Why This Matters
This structural evidence validates the (R)-enantiomer as the biologically relevant stereoisomer for enzyme recognition, essential for structure-based drug design and mechanistic enzymology studies.
- [1] RCSB Protein Data Bank. 9PJ3: Crystal structure of Non-haem Diiron Azetidine Synthase from Streptomyces cacaoi var. asoensis complexed with manganese and (R)-2-amino-3-methylbut-3-enoic acid. Deposited 2025-07-11. View Source
